ABT-767 PARP-1 Inhibitory Potency (Ki) Compared with Olaparib, Veliparib, Talazoparib, Niraparib, and Rucaparib
ABT-767 demonstrates a PARP-1 Ki of 0.47 nM, establishing it as a sub-nanomolar inhibitor [1]. In direct comparison, its potency is superior to veliparib (Ki = 5.2 nM) , rucaparib (Ki = 1.4 nM) [2], and talazoparib (Ki = 1.2 nM) . The compound's Ki is also lower than the reported PARP-1 Ki for niraparib (approximately 3.8 nM) [3] and is comparable to the most potent inhibitors in the class. For PARP-2, ABT-767 has a Ki of 0.85 nM [1], which is more potent than veliparib (Ki = 2.9 nM) and similar to talazoparib (Ki = 0.87 nM) .
| Evidence Dimension | PARP-1 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.47 nM (PARP-1), 0.85 nM (PARP-2) |
| Comparator Or Baseline | Veliparib: 5.2 nM (PARP-1), 2.9 nM (PARP-2); Talazoparib: 1.2 nM (PARP-1), 0.87 nM (PARP-2); Rucaparib: 1.4 nM (PARP-1); Niraparib: ~3.8 nM (PARP-1) |
| Quantified Difference | ABT-767 Ki is 11-fold lower than veliparib for PARP-1; 2.5-fold lower than rucaparib; 2.6-fold lower than talazoparib; 8-fold lower than niraparib. |
| Conditions | Cell-free enzymatic assays with recombinant PARP-1 and PARP-2. |
Why This Matters
A lower Ki value indicates higher affinity for the target enzyme, which may translate to greater target engagement at lower drug concentrations, a critical parameter for both in vitro experimental design and potential therapeutic window considerations.
- [1] ABT-767 is a potent, oral, competitive inhibitor of PARP-1 (Ki = 0.47 nM) and PARP-2 (Ki = 0.85 nM). View Source
- [2] Rucaparib (AG014699) is an orally available PARP protein inhibitor with a Ki of 1.4 nM for PARP-1. View Source
- [3] Niraparib (MK-4827) is a potent and selective PARP-1 and PARP-2 inhibitor with a reported Ki of approximately 3.8 nM for PARP-1. View Source
